(Z)-tert-Butyl (4-bromo-3-fluorobut-2-en-1-yl)carbamate
CAS No.: 1098972-51-0
Cat. No.: VC3397054
Molecular Formula: C9H15BrFNO2
Molecular Weight: 268.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1098972-51-0 |
|---|---|
| Molecular Formula | C9H15BrFNO2 |
| Molecular Weight | 268.12 g/mol |
| IUPAC Name | tert-butyl N-[(Z)-4-bromo-3-fluorobut-2-enyl]carbamate |
| Standard InChI | InChI=1S/C9H15BrFNO2/c1-9(2,3)14-8(13)12-5-4-7(11)6-10/h4H,5-6H2,1-3H3,(H,12,13)/b7-4- |
| Standard InChI Key | CVDGIEIMXIVMAS-DAXSKMNVSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)NC/C=C(/CBr)\F |
| SMILES | CC(C)(C)OC(=O)NCC=C(CBr)F |
| Canonical SMILES | CC(C)(C)OC(=O)NCC=C(CBr)F |
Introduction
(Z)-tert-Butyl (4-bromo-3-fluorobut-2-en-1-yl)carbamate is a chemical compound with the molecular formula C₉H₁₅BrFNO₂ and a molecular weight of 268.12 g/mol. It is identified by the CAS number 1098972-51-0 and is also known by other synonyms such as tert-butyl N-[(Z)-4-bromo-3-fluorobut-2-enyl]carbamate and tert-butyl (Z)-(4-bromo-3-fluorobut-2-en-1-yl)carbamate .
Applications and Uses
(Z)-tert-Butyl (4-bromo-3-fluorobut-2-en-1-yl)carbamate is primarily used as a reagent in the synthesis of haloallylamine sulfone derivatives. These derivatives are known to act as inhibitors of lysyl oxidases, enzymes involved in the cross-linking of collagen and elastin. The inhibition of lysyl oxidases has potential therapeutic applications in treating diseases related to fibrosis and other conditions where excessive collagen cross-linking is a concern .
Chemical Synthesis and Handling
The synthesis of this compound typically involves the reaction of a bromo-fluoro-butene derivative with a tert-butyl carbamate moiety. The handling and storage of this compound require careful consideration due to its potential reactivity and sensitivity to moisture and light. It is recommended to store it in a dry, cool place away from direct sunlight .
Safety and Hazard Information
While specific safety data for (Z)-tert-Butyl (4-bromo-3-fluorobut-2-en-1-yl)carbamate may not be extensively detailed, compounds with similar structures often require caution due to potential irritant properties and reactivity. General precautions include wearing protective clothing, gloves, and safety glasses when handling the compound.
Research Findings and Future Directions
Research on (Z)-tert-Butyl (4-bromo-3-fluorobut-2-en-1-yl)carbamate is focused on its role in synthesizing inhibitors for lysyl oxidases. Future studies may explore the efficacy and safety of these inhibitors in various disease models, potentially leading to new therapeutic strategies for conditions involving abnormal collagen cross-linking .
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